Uranium tetrabromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13470-20-7 |

|---|---|

Molecular Formula |

Br4U |

Molecular Weight |

557.64 g/mol |

IUPAC Name |

tetrabromouranium |

InChI |

InChI=1S/4BrH.U/h4*1H;/q;;;;+4/p-4 |

InChI Key |

IMNIORQANNGBDO-UHFFFAOYSA-J |

SMILES |

Br[U](Br)(Br)Br |

Canonical SMILES |

Br[U](Br)(Br)Br |

Other CAS No. |

13470-20-7 |

Origin of Product |

United States |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemical Properties of Uranium Tetrabromide (UBr₄)

Foreword: this compound (UBr₄) is a cornerstone compound in the field of actinide chemistry. As a key intermediate in uranium metallurgy and a versatile precursor for the synthesis of a wide array of organometallic and coordination complexes, a thorough understanding of its properties is essential for researchers.[1][2] This guide provides a comprehensive exploration of the synthesis, structure, reactivity, and safe handling of UBr₄, designed for scientists and professionals engaged in nuclear chemistry, materials science, and advanced chemical research. We move beyond simple data presentation to explain the causality behind its behavior, offering field-proven insights into its manipulation and application.

Molecular Structure and Bonding: A Tale of Coordination

The solid-state structure of this compound is a fascinating example of actinide coordination chemistry. While many actinide tetrahalides adopt eight-coordinate geometries like the square antiprism, UBr₄ uniquely crystallizes in a seven-coordinate arrangement.[3][4] This structural distinction is pivotal as it influences the compound's reactivity and physical properties.

Crystal Structure: this compound crystallizes in a monoclinic system with the space group C2/m.[1][3][5] The primary coordination geometry around the uranium(IV) center is a pentagonal bipyramid.[3][4][6][7] In this configuration, each uranium atom is bonded to seven bromine atoms. These polyhedra are not discrete; the equatorial pentagons are edge-fused, forming infinite chains. These chains are further cross-linked into sheets via bridging bromine atoms, creating a complex polymeric structure.[3]

The U-Br bond lengths within the polyhedron are not uniform. Six of the bonds, involved in bridging and equatorial positions, range from 2.78 to 2.95 Å. A seventh, truly terminal apical bromine atom, features a significantly shorter bond length of 2.61 Å, indicating a stronger, more covalent interaction.[3]

Electronic Configuration: The uranium atom in UBr₄ is in the +4 oxidation state, possessing a 5f² electronic configuration.[1][6][7] This open-shell configuration is responsible for the compound's paramagnetism and its characteristic electronic absorption spectra, which arise from f-f electronic transitions.[1][8]

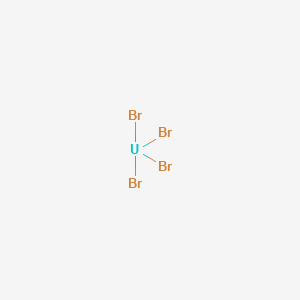

Caption: Pentagonal bipyramidal coordination of UBr₄.

Physicochemical and Thermochemical Data

The macroscopic properties of UBr₄ are a direct consequence of its polymeric structure and the high atomic mass of its constituents. The following tables summarize key quantitative data for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | UBr₄ | [2][6][9] |

| Molar Mass | 557.645 g/mol | [1][9][10] |

| Appearance | Brown to dark brown, hygroscopic crystalline solid | [2][5][6][9] |

| CAS Number | 13470-20-7 | [6][9][10] |

| Density | 5.190 g/cm³ (5190 kg/m ³) | [1][6][9] |

| Melting Point | 519 °C | [1][6][9][11] |

| Boiling Point | 791 °C | [6][9] |

| Vapor Pressure | 33.15 mmHg at 595.9 °C | [9] |

Table 2: Thermochemical Properties of this compound

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (ΔH°f) | -885.4 kJ/mol to -927 kJ/mol | [1][5] |

| Standard Molar Entropy (S°) | 210 J/(mol·K) | [1] |

| Heat of Fusion | 28.30 kJ/mol | [9] |

| Successive Bond Dissociation Energies (D°, 298 K) | D°(Br₃U-Br) = 348 kJ/mol; D°(Br₄U-Br) = 166 kJ/mol | [12] |

Synthesis and Purification: Controlled Halogenation

The synthesis of high-purity UBr₄ requires anaerobic and anhydrous conditions due to the compound's sensitivity to oxygen and moisture. The choice of method often depends on the available uranium starting material and the desired scale.

Protocol 1: Direct Bromination of Uranium Metal

This is the most direct route, offering high yields when performed correctly. The exothermicity of the reaction requires careful temperature control.

Causality: The direct reaction between elemental uranium and bromine is thermodynamically favorable. Using a stream of inert gas saturated with bromine vapor allows for controlled delivery of the reactant and removal of the volatile UBr₄ product from the reaction zone, preventing side reactions and facilitating collection.

Methodology:

-

Place uranium metal turnings or chips in a quartz reaction tube situated within a tube furnace.

-

Assemble a downstream apparatus consisting of a condenser and a collection flask. The entire system must be purged with a dry, inert gas (e.g., nitrogen or argon).[5]

-

Gently heat the uranium metal to 350-400 °C under the inert gas flow.[1]

-

Bubble the inert gas through a reservoir of liquid bromine, thereby saturating the gas stream with bromine vapor.

-

Introduce the bromine-laden gas into the reaction tube. The reaction U + 2Br₂ → UBr₄ will proceed.[1]

-

The UBr₄ product is volatile at this temperature and will be carried by the gas stream to the cooler condenser, where it deposits as brown crystals.[5]

-

Continue the process until the uranium metal is consumed.

-

Once the reaction is complete, allow the system to cool to room temperature under a continuous flow of inert gas before dismantling the apparatus inside a glovebox or fume hood.

Protocol 2: Purification by Vacuum Sublimation

Commercial or synthesized UBr₄ can be purified from less volatile impurities, such as uranium oxides, by vacuum sublimation.

Causality: UBr₄ has a significant vapor pressure at temperatures below its melting point, whereas potential oxide impurities (e.g., UO₂) are much less volatile. Applying a vacuum reduces the temperature required for sublimation, minimizing thermal decomposition.

Methodology:

-

Load the crude UBr₄ into a sublimation apparatus under an inert atmosphere.

-

Evacuate the apparatus to a high vacuum (< 10⁻³ torr).

-

Slowly heat the section containing the crude material to approximately 450-500 °C.

-

The UBr₄ will sublime and deposit onto a cold finger or a cooler region of the apparatus.

-

Maintain the temperature and vacuum until the sublimation is complete.

-

Cool the apparatus to room temperature before backfilling with an inert gas to collect the purified, crystalline UBr₄.

Caption: Self-ionization of UBr₄ in a coordinating solvent.

Redox Chemistry: UBr₄ can be reduced to uranium(III) bromide (UBr₃). A convenient laboratory-scale synthesis involves the reduction with elemental silicon at moderate temperatures. [2]This reaction highlights its utility as a precursor to lower-valent uranium compounds, which are of significant interest in small molecule activation and catalysis.

Applications in Research

While not a commercial product for widespread use, UBr₄ is an invaluable starting material in several research areas:

-

Fundamental Actinide Science: It serves as a precursor for synthesizing novel uranium(IV) complexes, allowing researchers to probe the intricacies of f-element bonding, electronic structure, and magnetism. [1][8]* Materials Science: It is explored as a component in the development of advanced ceramics and nuclear materials. [1]* Catalysis: While less developed than for transition metals, uranium complexes, often synthesized from precursors like UBr₄, have shown promise in catalytic transformations such as oligomerization, hydrogenation, and small molecule activation. [13][14]

Safety, Handling, and Disposal

Handling this compound requires strict adherence to safety protocols that address both its chemical toxicity and radiological hazards.

Hazards Profile:

-

Chemical Toxicity: As a heavy metal compound, uranium is a potent nephrotoxin (damages the kidneys). Ingestion or inhalation of uranium dust must be strictly avoided. [10]* Radiological Hazard: Uranium is primarily an alpha particle emitter. [15]While alpha particles have low penetrating power and pose a minimal external threat, they are extremely hazardous if the material is inhaled or ingested, leading to a significant internal radiation dose. [15]* Reactivity: It is highly hygroscopic and reacts with moisture. [2][9] Mandatory Handling Procedures:

-

Containment: All handling of UBr₄ powder must be performed within a certified chemical fume hood or, preferably, an inert-atmosphere glovebox to prevent inhalation and reaction with air/moisture. [9]2. Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. [9][15]3. Contamination Control: Work on disposable absorbent liners to contain spills. Continuously monitor the work area and gloves with a Geiger-Müller survey meter equipped with a pancake probe. [16]4. Storage: Store UBr₄ in a tightly sealed, clearly labeled container in a cool, dry, dark, and secure location designated for radioactive materials. [9]The container should be placed within secondary containment.

-

Spill Response:

-

For small powder spills, do not sweep. Gently cover the spill with moist paper towels to prevent dust from becoming airborne. [16] * For liquid spills, cover with a non-combustible absorbent material like sand or earth. [9] * Evacuate the immediate area and notify your institution's Radiation Safety Officer immediately. [16]6. Waste Disposal: All contaminated materials (gloves, liners, glassware, etc.) and excess UBr₄ must be disposed of as radioactive waste according to institutional, federal, and local regulations. Segregate uranium waste from other radioactive waste streams. [15][17]

-

References

-

The crystal structure of the UBR box of UBR4 reveals type-2 N-degron binding mechanism. IUCr Journals. Available at: [Link]

-

This compound SDS. IBILABS.com. Available at: [Link]

-

Crystal structure of UBR4 hemiRING E3 in complex with E2 conjugating... ResearchGate. Available at: [Link]

-

Properties of UBr4. Materialsproject.org. Available at: [Link]

-

8J9R: Crystal structure of UBR box of YIFS-UBR4. RCSB PDB. Available at: [Link]

-

8B5W: Crystal structure of the E3 module from UBR4. RCSB PDB. Available at: [Link]

-

Architecture of the UBR4 complex, a giant E4 ligase central to eukaryotic protein quality control. PMC. Available at: [Link]

-

This compound. Wikipedia. Available at: [Link]

-

This compound. ChemBK. Available at: [Link]

-

WebElements Periodic Table » Uranium » this compound. WebElements. Available at: [Link]

-

Cas 13470-20-7,this compound. LookChem. Available at: [Link]

-

Thermochemistry of the gaseous uranium bromides UBr through UBr5. American Institute of Physics. Available at: [Link]

-

Uranium(III) and Uranium(IV) meta-Terphenylthiolate Complexes. PMC. Available at: [Link]

-

The this compound Structure: A New MX, Structure Type. RSC Publishing. Available at: [Link]

-

WebElements Periodic Table » Uranium » this compound. Mark Winter. Available at: [Link]

-

I : uranium tetrachloride and tetrabromide complexes of large amide ligands. Sabinet African Journals. Available at: [Link]

-

Surprises in the Solvent-Induced Self-Ionization in the Uranium Tetrahalide UX4 (X = Cl, Br, I)/Ethyl Acetate System. PubMed Central. Available at: [Link]

-

The this compound structure: a new MX4 structure type. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

-

LAB INFO SHEET. Yale Environmental Health & Safety. Available at: [Link]

-

Safety Protocol: Uranium (3/20). Safe Operating Procedure. Available at: [Link]

-

Spectroscopic properties of tetravalent uranium in the incommensurate phase of thorium tetrabromide. INIS-IAEA. Available at: [Link]

-

The Reaction of Organosodium Compounds with Uranium Tribromide (With Studies on the Nature and Separation of Reaction Products). DTIC. Available at: [Link]

-

SAFETY DATA SHEET URANIUM METAL. U.S. Department of Energy. Available at: [Link]

-

UBr4 (this compound) Lewis structure. MolInstincts. Available at: [Link]

-

Occupational Safety and Health Guideline for Uranium and Insoluble Compounds. Regulations.gov. Available at: [Link]

-

This compound. IBILABS.com. Available at: [Link]

-

Uranium bromide (UBr4). PubChem. Available at: [Link]

-

Crystallographic Data. 153. This compound, UBr4. Analytical Chemistry. Available at: [Link]

-

From Chemical Curiosities and Trophy Molecules to Uranium-Based Catalysis: Developments for Uranium Catalysis as a New Facet in Molecular Uranium Chemistry. NIH. Available at: [Link]

-

Catalysts Containing Depleted Uranium Compounds. Siberian Federal University. Available at: [Link]

-

REACTIONS OF URANIUM TETRACHLORIDE WITH ORGANIC ESTERS. OSTI.gov. Available at: [Link]

-

Uranium-Based Catalysts. ResearchGate. Available at: [Link]

Sources

- 1. webqc.org [webqc.org]

- 2. Cas 13470-20-7,this compound | lookchem [lookchem.com]

- 3. The this compound structure: a new MX4 structure type - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. The this compound structure: a new MX4 structure type - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. WebElements Periodic Table » Uranium » this compound [webelements.co.uk]

- 7. WebElements Periodic Table » Uranium » this compound [winter.group.shef.ac.uk]

- 8. Uranium(III) and Uranium(IV) meta-Terphenylthiolate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uranium Tetrabromide SDS | IBILABS.com [ibilabs.com]

- 10. Uranium bromide (UBr4) | Br4U | CID 83507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. From Chemical Curiosities and Trophy Molecules to Uranium-Based Catalysis: Developments for Uranium Catalysis as a New Facet in Molecular Uranium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sibran.ru [sibran.ru]

- 15. ehs.unl.edu [ehs.unl.edu]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. energy.gov [energy.gov]

Uranium tetrabromide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Uranium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (UBr₄) is a significant actinide halide, pivotal in nuclear fuel cycle research and as a precursor in organometallic and coordination chemistry. A profound understanding of its solid-state structure is fundamental to predicting its chemical behavior, reactivity, and material properties. This technical guide provides a comprehensive exploration of the crystal structure of this compound, delineating its synthesis, detailed structural features, and the advanced analytical techniques employed for its characterization. We delve into the practical aspects of single-crystal X-ray diffraction and neutron powder diffraction, offering field-proven insights and detailed protocols for researchers working with actinide materials. This document is structured to serve as a self-validating reference, grounding all mechanistic claims and procedural standards in authoritative scientific literature.

Introduction: The Significance of this compound

This compound, a brown, hygroscopic crystalline solid, is a compound where uranium exists in the +4 oxidation state.[1][2] Its importance spans several domains of chemical science. In nuclear chemistry, it serves as a key intermediate in the reprocessing of nuclear fuels and the synthesis of other uranium compounds.[1] For synthetic chemists, it is a valuable starting material for accessing a wide range of uranium(IV) complexes, which are instrumental in studying the fundamental electronic structure and bonding of f-block elements. The precise arrangement of atoms in the solid-state, or its crystal structure, dictates its physical and chemical properties, including its reactivity, magnetic behavior, and spectroscopic signature. Therefore, a detailed structural analysis is not merely an academic exercise but a crucial step in harnessing its potential for various applications.

The Crystal Structure of this compound: A Detailed Examination

The crystal structure of this compound was definitively solved and refined using a combination of X-ray and neutron powder diffraction techniques.[3] It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Crystallographic Data

The fundamental crystallographic parameters for UBr₄ are summarized in the table below. These data provide the essential framework for understanding the three-dimensional arrangement of atoms in the crystal lattice.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3][4] |

| Space Group | C2/m (No. 12) | [3] |

| a | 10.92(2) Å | [3] |

| b | 8.69(3) Å | [3] |

| c | 7.05(1) Å | [3] |

| β | 93.9(1)° | [3] |

| Formula Units (Z) | 4 | [3] |

| Calculated Density (Dx) | 5.55 g/cm³ | [3] |

| Measured Density (Dm) | 5.35 g/cm³ | [3] |

Coordination Geometry and Structural Motifs

A defining feature of the UBr₄ structure is the coordination environment of the uranium atom. Each uranium(IV) ion is coordinated to seven bromide ions, forming a pentagonal bipyramidal geometry.[3][5] This 7-coordinate geometry is relatively uncommon among actinide tetrahalides, which more frequently exhibit 8-coordination in the form of square antiprismatic or dodecahedral arrangements.[3]

The pentagonal bipyramids are not isolated but are linked together to form infinite two-dimensional sheets. This linkage is achieved through the sharing of bromine atoms, where the polyhedra are connected by double bromine bridges.[3] Within these sheets, the interatomic distances and angles are consistent with typical uranium-bromine bonding. The interactions between adjacent sheets are governed by weak van der Waals forces.[3]

Figure 1: Coordination geometry of the uranium atom in UBr₄, depicting the pentagonal bipyramidal arrangement of seven bromine atoms.

Synthesis of this compound for Structural Analysis

The quality of the starting material is paramount for a successful crystal structure determination. This section outlines the synthesis of both polycrystalline powder and single crystals of UBr₄.

Synthesis of Polycrystalline UBr₄

Polycrystalline this compound can be reliably synthesized by the thermal decomposition of uranium pentabromide (UBr₅).

Protocol:

-

Synthesis of UBr₅: In a glovebox under an inert atmosphere, react uranium metal turnings with liquid bromine. A few drops of acetonitrile can be used as a catalyst.

-

Thermal Decomposition: Place the resulting UBr₅ in a reaction vessel and heat to 200°C for several hours. The UBr₅ will decompose to yield UBr₄ powder.

-

Purification: The crude UBr₄ can be purified by vacuum sublimation.[2]

Growth of UBr₄ Single Crystals via Chemical Vapor Transport

Obtaining single crystals of UBr₄ suitable for X-ray diffraction is challenging but can be achieved using the chemical vapor transport (CVT) method.[6] This technique relies on a temperature gradient and a transport agent to facilitate the growth of high-quality crystals.

Protocol:

-

Preparation of the Ampoule: Place a small amount of polycrystalline UBr₄ (the source material) at one end of a quartz ampoule inside a glovebox. Introduce a transport agent, such as a small quantity of bromine or a metal halide like AlBr₃.

-

Evacuation and Sealing: Evacuate the ampoule to a high vacuum and seal it.

-

Crystal Growth: Place the sealed ampoule in a two-zone tube furnace. Establish a temperature gradient, for instance, with the source material at a higher temperature (T₂) and the growth zone at a slightly lower temperature (T₁). A typical temperature gradient for actinide halides is around 50-100°C. The UBr₄ reacts with the transport agent to form a volatile gaseous species at T₂. This gas then diffuses to the cooler T₁ zone, where the reverse reaction occurs, depositing UBr₄ as single crystals.[7][8]

-

Harvesting: After a suitable growth period (which can range from days to weeks), slowly cool the furnace to room temperature. The single crystals can then be harvested in a glovebox.

Figure 2: Experimental workflow for the synthesis of UBr₄ single crystals via chemical vapor transport.

Advanced Structural Characterization Techniques

A combination of single-crystal X-ray diffraction and neutron powder diffraction provides a comprehensive understanding of the UBr₄ crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise atomic arrangement in a crystalline solid.[9]

Experimental Protocol:

-

Crystal Selection and Mounting: Under a microscope in a glovebox, select a well-formed single crystal of UBr₄ (typically 0.1-0.3 mm in size). Mount the crystal on a suitable holder (e.g., a MiTeGen mount) using cryo-oil.[10] The oil protects the air-sensitive crystal from the atmosphere.

-

Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a cold stream (typically 100 K) to minimize thermal vibrations and protect the crystal. A typical data collection involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[11]

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities. Apply corrections for factors such as absorption and beam intensity variations.

-

Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure. Refine this model against the experimental data using least-squares methods to obtain the final, high-precision crystal structure.

Neutron Powder Diffraction

Neutron diffraction is a powerful complementary technique to X-ray diffraction.[12] While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly useful for accurately locating light atoms in the presence of heavy atoms (like uranium) and for determining the magnetic structure of materials.[13][14]

Experimental Protocol:

-

Sample Preparation: Due to the radioactive and air-sensitive nature of UBr₄, the powder sample must be handled with care. In a shielded glovebox, load the UBr₄ powder into a suitable sample holder, such as a vanadium can, which is nearly transparent to neutrons.[15][16]

-

Data Collection: Place the sample holder in the neutron beam of a powder diffractometer at a neutron source (either a nuclear reactor or a spallation source). Collect the diffraction pattern by scanning a detector around the sample to measure the intensity of scattered neutrons as a function of the scattering angle (2θ).[17]

-

Rietveld Refinement: Analyze the resulting powder diffraction pattern using the Rietveld method. This technique involves fitting the entire calculated diffraction pattern to the experimental data, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and thermal displacement parameters.[18]

Figure 3: General experimental workflow for the structural characterization of UBr₄ using X-ray and neutron diffraction.

Conclusion

The crystal structure of this compound, with its monoclinic symmetry and unusual pentagonal bipyramidal coordination geometry, provides a fascinating case study in actinide chemistry. Its determination through the synergistic use of X-ray and neutron diffraction highlights the power of these techniques in elucidating the intricate atomic arrangements in complex materials. The detailed protocols provided in this guide for synthesis and analysis are intended to equip researchers with the necessary knowledge to safely and effectively study UBr₄ and related actinide compounds, thereby fostering further advancements in nuclear science and inorganic chemistry.

References

-

Aparicio, M., et al. (2024). Simple preparation of specimens for X-ray powder diffraction analysis of radioactive materials: an illustrative example on irradiated granite. Powder Diffraction, 1-7. [Link]

-

Taylor, J. C., & Wilson, P. W. (1974). The Crystal Structure of this compound by X-ray and Neutron Diffraction. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(11), 2664-2667. [Link]

-

Taylor, J. C., & Wilson, P. W. (1974). The this compound structure: a new MX4 structure type. Journal of the Chemical Society, Chemical Communications, (15), 598-599. [Link]

-

Properties of UBr4. (n.d.). Materials Properties. [Link]

-

Handling of radioactive materials prior to analysis by X-ray powder diffraction. (n.d.). IUCr. [Link]

-

New Methodology for Sample Preparation for X-ray Powder Diffraction of Radioactive Materials. (2024). ACES. [Link]

-

Douglass, R. M., & Staritzky, E. (1957). Crystallographic Data. 153. This compound, UBr4. Analytical Chemistry, 29(3), 459-459. [Link]

-

Winter, M. (n.d.). This compound. WebElements. [Link]

-

Jeong, D. E., et al. (2023). Insights into the recognition mechanism in the UBR box of UBR4 for its specific substrates. Communications Biology, 6(1), 1184. [Link]

-

X-Ray Diffraction of Radioactive Materials. (n.d.). SciSpace. [Link]

-

(PDF) Simple preparation of specimens for X-ray powder diffraction analysis of radioactive materials: an illustrative example on irradiated granite. (2024). ResearchGate. [Link]

-

Neutron diffraction. (n.d.). Wikipedia. [Link]

-

Hewat, A. W. (n.d.). Neutron Powder Diffraction. Hewat WWW pages. [Link]

-

Hussonnois, M., et al. (n.d.). Synthesis and crystal growth of some thorium and uranium tetrahalides: ThCl4, ThBr4, UCl4 and UBr4. Semantic Scholar. [Link]

-

Single-crystal X-ray Diffraction (Part 1). (2019). Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

-

Convenient Syntheses of Trivalent Uranium Halide Starting Materials Without Uranium Metal. (n.d.). OSTI.GOV. [Link]

-

Neutron Powder Diffraction. (n.d.). Paul Scherrer Institut. [Link]

-

Single Crystal Structure Determination. (n.d.). MPI für Kohlenforschung. [Link]

-

Crystal structure of UBR4 hemiRING E3 in complex with E2 conjugating... (n.d.). ResearchGate. [Link]

-

Carrascosa Tejador, J. (2022). 13 - Neutron powder diffraction. YouTube. [Link]

-

8B5W: Crystal structure of the E3 module from UBR4. (2023). RCSB PDB. [Link]

-

Architecture of the UBR4 complex, a giant E4 ligase central to eukaryotic protein quality control. (2025). PubMed. [Link]

-

8J9R: Crystal structure of UBR box of YIFS-UBR4. (2023). RCSB PDB. [Link]

-

Neutron powder diffraction. (n.d.). National Institute of Standards and Technology. [Link]

-

The crystal structure of the UBR box of UBR4 reveals type-2 N-degron binding mechanism. (n.d.). IUCr. [Link]

-

Insights into the recognition mechanism in the UBR box of UBR4 for its specific substrates. (2023). ResearchGate. [Link]

-

AF_AFQ5T4S7F10: Computed structure model of E3 ubiquitin-protein ligase UBR4. (n.d.). AlphaFold Protein Structure Database. [Link]

-

XRD Sample Preparation - Air Sensitive Sample Holder. (2020). YouTube. [Link]

-

Cas 13470-20-7,this compound. (n.d.). LookChem. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). CDMO. [Link]

-

Controllable growth of centimetre-sized UTe2 single crystals by the chemical vapor transport method. (n.d.). CrystEngComm (RSC Publishing). [Link]

-

Single-crystal X-ray Diffraction. (2018). SERC (Carleton). [Link]

-

E3 ubiquitin-protein ligase UBR4 - Homo sapiens (Human). (n.d.). UniProt. [Link]

-

Architecture of the UBR4 complex, a giant E4 ligase central to eukaryotic protein quality control. (2024). bioRxiv. [Link]

-

Vapor Transport. (n.d.). Taufour Lab: Creating and Tuning Materials. [Link]

-

Chemical (Vapor) Transport. (n.d.). CHEMISTRY 571: Solid State Chemistry. [Link]

-

Comparison of Two Different Synthesis Methods of Single Crystals of Superconducting Uranium Ditelluride. (n.d.). PMC - NIH. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

-

Architecture of the UBR4 complex, a giant E4 ligase central to eukaryotic protein quality control. (2025). PMC. [Link]

-

The ubiquitin ligase Ubr4 controls stability of podocin/MEC-2 supercomplexes. (n.d.). PMC. [Link]

-

The N-recognin UBR4 of the N-end rule pathway is targeted to and required for the biogenesis of the early endosome. (n.d.). Journal of Cell Science. [Link]

-

An Atypical E3 Ligase Module in UBR4 Mediates Destabilization of N-degron Substrates. (2023). Research Square. [Link]

-

Crystal Growth, Structural and Electronic Characterizations of Zero-Dimensional Metal Halide (TEP)InBr4 Single Crystals for X-Ray Detection. (n.d.). NIH. [Link]

Sources

- 1. webqc.org [webqc.org]

- 2. lookchem.com [lookchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WebElements Periodic Table » Uranium » this compound [webelements.co.uk]

- 6. Synthesis and crystal growth of some thorium and uranium tetrahalides: ThCl4, ThBr4, UCl4 and UBr4 | Semantic Scholar [semanticscholar.org]

- 7. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]

- 8. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 13. psi.ch [psi.ch]

- 14. youtube.com [youtube.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Simple preparation of specimens for X-ray powder diffraction analysis of radioactive materials: an illustrative example on irradiated granite | Powder Diffraction | Cambridge Core [cambridge.org]

- 17. hewat.net [hewat.net]

- 18. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Synthesis of Anhydrous Uranium Tetrabromide

Abstract: This comprehensive guide provides a detailed exploration of the synthesis of anhydrous uranium tetrabromide (UBr₄), a critical intermediate in uranium metallurgy and nuclear fuel processing.[1] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation, handling, and characterization of this actinide halide. The guide delves into various synthetic methodologies, elucidating the underlying chemical principles and experimental considerations. A strong emphasis is placed on safety protocols, acknowledging the dual chemical and radiological hazards associated with uranium compounds.

Introduction: The Significance of this compound

This compound (UBr₄) is a dark brown, crystalline solid that is highly hygroscopic.[2][3] It serves as a valuable precursor in various fields, including nuclear chemistry, materials science, and analytical chemistry.[2] In the nuclear industry, it is utilized as a source of uranium.[2] For researchers, UBr₄ is a key compound for investigating the fundamental chemistry of uranium and its interactions.[2] Its synthesis, therefore, is a foundational process for advancements in these specialized areas. The uranium atom in UBr₄ exists in the +4 oxidation state.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | UBr₄ | [6] |

| Molar Mass | 557.645 g/mol | [4][5] |

| Appearance | Dark brown, very hygroscopic crystalline solid | [2][3][5] |

| Melting Point | 519 °C | [3][4] |

| Boiling Point | 791 °C | [4] |

| Density | 5190 kg/m ³ | [4] |

| Crystal Structure | Monoclinic, space group C2/m | [3][7] |

Health and Safety: A Paramount Consideration

The handling of this compound necessitates stringent safety protocols due to its inherent hazards. These stem from both its chemical toxicity as a heavy metal and its radioactivity.[8]

2.1. Radiological Hazards Uranium isotopes primarily emit alpha, beta, and gamma radiation.[9] While the external radiation hazard from small laboratory quantities may be low, internal exposure through inhalation or ingestion poses a significant risk and can lead to an increased risk of cancer.[8][9]

2.2. Chemical Toxicity Uranium is a toxic heavy metal. Ingestion or inhalation can lead to kidney damage.[8] Uranium tetrafluoride, a related compound, is noted to be highly irritating, and similar precautions should be taken with the tetrabromide.[10]

2.3. Mandatory Safety Protocols All work with uranium compounds must be conducted in designated areas, preferably within a fume hood or glovebox, to prevent the inhalation of airborne particles.[8][11] Personal protective equipment (PPE) is mandatory and includes:

-

Safety glasses or goggles.[9]

Work surfaces should be covered with absorbent liners to contain spills.[8] A Geiger-Mueller (G-M) detector should be readily available to survey for contamination after each experiment.[9]

2.4. Emergency Procedures In the event of a spill, the area should be immediately covered with moist paper towels for powders or absorbent material for liquids to prevent dispersal.[9] The area should be evacuated, and the institutional Radiation Safety Officer must be notified immediately.[9] Personal contamination requires immediate and thorough washing of the affected area with copious amounts of water.[9][10]

2.5. Waste Disposal All waste contaminated with uranium compounds, including gloves, absorbent paper, and glassware, must be treated as radioactive waste and disposed of according to institutional and regulatory guidelines.[8][11] Do not mix uranium waste with other chemical waste.[8]

Synthetic Methodologies for Anhydrous this compound

Several methods have been established for the synthesis of anhydrous this compound. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

3.1. Direct Bromination of Uranium Metal This is the most direct route to UBr₄, involving the reaction of elemental uranium with bromine vapor at elevated temperatures.[1]

Chemical Equation: U + 2Br₂ → UBr₄

Causality of Experimental Choices:

-

Elevated Temperature (350-400 °C): This provides the necessary activation energy for the reaction between the solid uranium metal and bromine vapor to proceed at a reasonable rate.

-

Sealed Tube or Flow System: This is crucial to contain the volatile and corrosive bromine vapor and to protect the hygroscopic product from atmospheric moisture. An inert gas stream, such as nitrogen, is often used to carry the bromine vapor over the uranium.

dot

Caption: Workflow for the direct synthesis and purification of UBr₄.

Experimental Protocol:

-

Place uranium metal turnings in a quartz reaction tube.

-

Assemble the tube in a tube furnace and connect it to a system for introducing bromine vapor entrained in a stream of dry nitrogen gas.

-

Flush the system thoroughly with dry nitrogen to remove any air and moisture.

-

Heat the furnace to 350-400 °C.

-

Pass a stream of nitrogen saturated with bromine vapor over the heated uranium metal.

-

The dark brown UBr₄ will form in the reaction zone.

-

After the reaction is complete, cool the system under a nitrogen atmosphere.

-

The product can be purified by vacuum sublimation at temperatures above 600 °C.[13]

3.2. Bromination of Uranium Hydride This method offers an alternative to using uranium metal directly and can proceed at lower temperatures.

Chemical Equation: UH₃ + 3.5Br₂ → UBr₄ + 3HBr

Causality of Experimental Choices:

-

Uranium Hydride (UH₃): UH₃ is often more reactive than the bulk metal, allowing the reaction to proceed at a lower temperature (200-250 °C), which can be advantageous for laboratory setups.[1]

-

Lower Temperature: Reduces the vapor pressure of bromine, potentially making the reaction easier to control.

3.3. Bromination of Uranium Nitride or Sulphide This approach utilizes binary compounds of uranium as starting materials.[13]

Chemical Equations: U₃O₈ + 4C + 6Br₂ → 3UBr₄ + 4CO₂[3] UN₁.₅ + Br₂ → UBr₄ + N₂ (unbalanced)[13]

Causality of Experimental Choices:

-

Reactive Starting Materials: Uranium nitrides and sulfides can be readily brominated.[13] The reaction with uranium nitride, for instance, can be carried out at temperatures above 450 °C.[13]

-

In Situ Purification: By conducting the bromination at a temperature above 600 °C, the UBr₄ product sublimes as it is formed, allowing for continuous removal and purification from the reaction zone.[13]

dot

Caption: Overview of synthetic routes to anhydrous this compound.

3.4. Halide Exchange and Other Methods A more recent and convenient lab-scale synthesis avoids the use of uranium metal. It involves the reaction of uranium dioxide (UO₂) with aluminum tribromide (AlBr₃).[14]

Experimental Protocol (from UO₂): [14]

-

Charge a flame-sealable ampule with stoichiometric amounts of UO₂ and AlBr₃ (with a slight excess of AlBr₃ to act as a transport agent).

-

Evacuate the ampule (e.g., to 1 x 10⁻³ mbar) and flame-seal it.

-

Heat the starting materials at 250 °C for 12 hours.

-

Perform a chemical vapor transport reaction by establishing a temperature gradient, for instance, with a source temperature of 350 °C and a sink temperature of 230 °C, to yield crystalline UBr₄.[14]

This method is advantageous as it starts from a more common uranium oxide and produces a pure, crystalline product.[14]

Characterization of Anhydrous this compound

Once synthesized, the identity and purity of the UBr₄ must be confirmed. Due to its hygroscopic nature, all characterization should be performed under anhydrous conditions.

-

X-ray Diffraction (XRD): Powder XRD is a definitive method to confirm the crystal structure of the synthesized UBr₄. The pattern should match the known monoclinic structure.[3][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the absence of water and other oxygenated impurities.

-

Elemental Analysis: Can provide quantitative confirmation of the uranium and bromine content.

Conclusion

The synthesis of anhydrous this compound is a challenging yet essential procedure for research in actinide chemistry. The methods outlined in this guide, from direct bromination of the metal to more modern approaches using uranium oxides, provide viable pathways to this important compound. The success of any of these syntheses is critically dependent on the rigorous exclusion of atmospheric moisture and strict adherence to safety protocols designed to mitigate both the chemical and radiological risks. Through careful experimental design and execution, high-purity anhydrous UBr₄ can be reliably prepared for its various applications in science and technology.

References

- Vertex AI Search. (n.d.). Properties of UBr4.

- Yale Environmental Health & Safety. (n.d.). LAB INFO SHEET.

- BenchChem. (2025). Application Notes and Protocols for the Safe Handling of Uranyl Compounds.

- Regulations.gov. (2013). Occupational Safety and Health Guideline for Uranium and Insoluble Compounds.

- LookChem. (n.d.). Cas 13470-20-7, this compound.

- Georgia Tech. (2015). Use of Generally Licensed Uranium and Thorium Compounds.

- Google Patents. (n.d.). US2635035A - Preparation of uranium bromide.

- NBL Program Office, U.S. Department of Energy. (n.d.). SAFETY DATA SHEET URANIUM METAL.

- IUCr Journals. (n.d.). The Crystal Structure of this compound by X-ray and Neutron Diffraction.

- ResearchGate. (n.d.). Facile syntheses of pure uranium halides: UCl₄, UBr₄ and UI₄.

- (n.d.). 3.3 Uranium and its Inorganic Compounds.

- WebElements. (n.d.). Uranium: this compound.

- PubChem. (n.d.). Uranium bromide (UBr4).

- Wikipedia. (2025). This compound.

Sources

- 1. webqc.org [webqc.org]

- 2. Cas 13470-20-7,this compound | lookchem [lookchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. WebElements Periodic Table » Uranium » this compound [webelements.co.uk]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Uranium bromide (UBr4) | Br4U | CID 83507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. benchchem.com [benchchem.com]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ehs.gatech.edu [ehs.gatech.edu]

- 12. energy.gov [energy.gov]

- 13. US2635035A - Preparation of uranium bromide - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Geometry and Bonding of Uranium Tetrabromide (UBr₄)

Abstract: Uranium Tetrabromide (UBr₄) is an inorganic actinide halide of significant interest in nuclear chemistry, serving as a key intermediate in uranium metallurgy and fuel processing.[1] This technical guide provides a comprehensive analysis of the molecular geometry and chemical bonding of UBr₄, tailored for researchers, scientists, and professionals in related fields. Departing from the simplistic predictions of Valence Shell Electron Pair Repulsion (VSEPR) theory, this document elucidates the compound's experimentally determined solid-state structure. Through a synthesis of crystallographic data, this guide reveals a complex, seven-coordinate pentagonal bipyramidal geometry around the uranium center, a notable exception among actinide tetrahalides.[2][3] We will explore the nuanced nature of the U-Br bond, the role of uranium's 5f and 6d orbitals, and the supramolecular assembly of [UBr₇] polyhedra into two-dimensional sheets.[2][4] Furthermore, this guide presents detailed protocols for the synthesis and structural characterization of UBr₄, grounding theoretical concepts in established experimental methodologies.

Introduction to this compound (UBr₄)

This compound is a binary halide compound in which uranium exhibits a +4 oxidation state.[1][5] It presents as a brown, crystalline solid that is highly hygroscopic, necessitating handling under inert atmospheric conditions.[5][6][7] Its primary significance lies in its application within the nuclear industry as a source of uranium and as a precursor for the synthesis of other uranium compounds.[1][6] The study of UBr₄ provides valuable insights into the complex electronic structures and bonding behaviors of early actinide elements, where the interplay of 5f, 6d, 7s, and 7p orbitals governs their chemical properties.

Table 1: Physical and Chemical Properties of UBr₄

| Property | Value | Source(s) |

| Chemical Formula | UBr₄ | [5] |

| Molar Mass | 557.645 g/mol | [1][5] |

| Appearance | Brown crystalline solid | [1][5][6] |

| Crystal System | Monoclinic | [2][7] |

| Space Group | C2/m | [2][7] |

| Density | 5.35 - 5.55 g/cm³ | [2][5] |

| Melting Point | 519 °C | [5][6][7] |

| Boiling Point | 791 °C | [5] |

| Oxidation State of U | +4 | [1][5] |

| Key Characteristic | Very hygroscopic | [6][7] |

Synthesis of High-Purity UBr₄

The synthesis of UBr₄ requires stringent anhydrous and oxygen-free conditions to prevent the formation of uranium oxybromides. The choice of method is often dictated by the available starting materials and desired purity. Direct bromination of uranium metal is a common and effective approach.

Causality in Synthetic Protocol Design

The direct bromination method is favored for its high yield and the relative simplicity of the reaction. The elevated temperature (350-400 °C) is necessary to ensure a sufficient reaction rate between the solid uranium metal and bromine vapor.[1] An inert gas flow is not merely a carrier but a crucial component to exclude air, as UBr₄ readily hydrolyzes. The subsequent purification by sublimation takes advantage of UBr₄'s volatility at higher temperatures to separate it from non-volatile impurities.[8]

Experimental Protocol: Direct Bromination of Uranium Metal

Objective: To synthesize high-purity UBr₄ from elemental uranium and bromine.

Methodology:

-

System Preparation: Assemble a quartz tube furnace system equipped with a gas inlet for an inert gas (e.g., Argon) and an outlet leading to a cold trap and a scrubbing solution (e.g., sodium thiosulfate) to neutralize excess bromine.

-

Reactant Loading: Place a known quantity of uranium metal turnings into a quartz boat and position it in the center of the furnace tube.

-

Inerting the System: Purge the entire system with dry argon for at least 30 minutes to remove all traces of air and moisture. Maintain a gentle positive pressure of argon throughout the reaction.

-

Bromine Introduction: Gently heat a reservoir of liquid bromine to generate bromine vapor. Introduce the vapor into the reaction tube via the argon stream.

-

Reaction Conditions: Slowly heat the furnace to 350-400 °C and maintain this temperature. The reaction is exothermic and will proceed as the bromine vapor passes over the hot uranium metal.[1]

-

Reaction: U(s) + 2Br₂(g) → UBr₄(s)

-

-

Product Collection: The UBr₄ product will form as a crystalline solid within the boat and on the cooler parts of the reaction tube downstream.

-

Purification (Optional): After the reaction is complete, stop the bromine flow and increase the furnace temperature to 600-700 °C to sublime the UBr₄, which can be collected on a cooled condenser section.[8]

-

System Cooldown & Product Recovery: Cool the furnace to room temperature under a continuous argon flow. The product must be recovered and stored in an inert atmosphere glovebox due to its hygroscopic nature.

Electronic Structure and Chemical Bonding

The bonding in actinide halides is not purely ionic but possesses significant covalent character due to the participation of the valence 5f and 6d orbitals.[4] In UBr₄, the uranium atom is in the +4 oxidation state, with a [Rn] 5f² electronic configuration.

The U-Br bonds are best described as polarized covalent bonds. Theoretical studies on analogous actinide halide systems show that the degree of covalency often follows the trend Br⁻ ≈ Cl⁻ > F⁻.[9][10] This is attributed to the better energy match and orbital overlap between the larger, more polarizable bromide p-orbitals and the diffuse 5f and 6d orbitals of uranium. The σ-bonding component is typically the dominant contributor to the orbital interaction.[4]

A key concept in higher-valent actinide chemistry is the Inverse-Trans-Influence (ITI) , where two strongly donating ligands preferentially adopt a trans orientation, mutually reinforcing their bonds to the actinide center.[11] This is contrary to the typical trans-influence observed in transition metal chemistry. While the complex bridged structure of solid UBr₄ makes a direct application of the ITI challenging, the unusually short apical U-Br bond (2.61 Å) compared to the other six (2.78-2.95 Å) suggests a unique electronic environment that deviates from simple electrostatic or steric models.[3]

Molecular and Crystal Structure

The Insufficiency of VSEPR Theory

For simple molecules, the Valence Shell Electron Pair Repulsion (VSEPR) model effectively predicts molecular geometry.[12][13] However, its application to UBr₄ is inappropriate for describing its structure under standard conditions. UBr₄ is a solid with a complex crystal lattice, not a discrete, gaseous molecule. The observed geometry is a consequence of minimizing energy within a crystalline solid, involving extensive bromine bridging and packing forces, which are beyond the scope of simple VSEPR theory.

The Solid-State Crystal Structure of UBr₄

X-ray and neutron diffraction studies have definitively shown that UBr₄ crystallizes in the monoclinic system with the space group C2/m.[2][7] The most striking feature of its structure is the coordination environment of the uranium atom.

Each uranium atom is coordinated to seven bromine atoms, forming a pentagonal bipyramid .[2][3][5] This seven-coordinate geometry is highly unusual for actinide tetrahalides, which typically exhibit eight-coordination in structures like the square antiprism or dodecahedron.[2][3]

Caption: Coordination of the Uranium atom in UBr₄. Note: The DOT script above provides a conceptual 2D representation of the 3D pentagonal bipyramidal structure for visualization purposes.

Table 2: Key Crystallographic and Bond Data for UBr₄

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [2][14] |

| Space Group | C2/m | [2] |

| Lattice Constants | a = 10.92 Å, b = 8.69 Å, c = 7.05 Å | [2] |

| β = 93.9° | [2] | |

| Coordination No. | 7 | [3][5] |

| Geometry | Pentagonal Bipyramid | [2][3][5] |

| U-Br Bond Lengths (Apical) | 2.61 Å (terminal) | [3] |

| U-Br Bond Lengths (Bridging/Eq.) | 2.78 - 2.95 Å | [3] |

| Axial Br-U-Br Angle | 177° | [3] |

Supramolecular Assembly

The individual [UBr₇] pentagonal bipyramids are not isolated. They are linked into infinite two-dimensional sheets through double bromine-bridging of the uranium atoms.[2] In this arrangement, an equatorial bromine atom of one polyhedron also serves as an apical or equatorial atom of an adjacent polyhedron. These extensive sheets are stacked along the crystallographic axis and are held together only by weak van der Waals forces.[2] This layered structure explains some of the material's physical properties, such as its cleavage planes.[14]

Caption: Linkage of [UBr₇] polyhedra into sheets.

Experimental Characterization Protocols

X-ray and Neutron Diffraction

Causality for Method Selection: Single-crystal or powder diffraction is the definitive method for elucidating the atomic arrangement in a crystalline solid like UBr₄. While X-ray diffraction is standard, it suffers from a major drawback with uranium-containing compounds: the overwhelming scattering of X-rays by the heavy uranium atom can obscure the scattering signal from the lighter bromine atoms. Neutron diffraction circumvents this issue because neutron scattering factors are not dependent on atomic number in a simple way; the scattering factors for uranium (8.5 fm) and bromine (6.8 fm) are comparable, allowing for a much more precise determination of the bromine atom positions.[2] Therefore, a combined X-ray and neutron diffraction approach provides the most robust and trustworthy structural solution.

Workflow: Powder Neutron Diffraction for UBr₄ Structure Refinement

-

Sample Preparation (Self-Validating System): Due to the extreme hygroscopicity of UBr₄, all sample handling must occur within a controlled inert atmosphere (e.g., an argon-filled glovebox). The sample is finely ground to ensure random crystal orientation and sealed in a sample holder (e.g., vanadium can) that is transparent to neutrons. This rigorous preparation is self-validating; any exposure to air would result in impurity phases (oxybromides) easily detectable in the diffraction pattern.

-

Data Collection: The sealed sample is mounted on a powder neutron diffractometer at a neutron source (e.g., a research reactor). A neutron diffraction pattern is collected over a wide range of scattering angles (2θ).

-

Initial Data Processing: The raw data is corrected for background scattering from the instrument and sample holder.

-

Structure Solution and Refinement:

-

The diffraction pattern is indexed to determine the unit cell parameters and crystal system (monoclinic).

-

The space group (C2/m) is determined from the systematic absences of reflections.

-

A structural model is built, placing uranium and bromine atoms within the unit cell based on the determined space group.

-

The model is refined against the experimental data using the Rietveld method. This is a least-squares process that iteratively adjusts atomic positions, lattice parameters, and other profile parameters to minimize the difference between the calculated and observed diffraction patterns.[2]

-

-

Validation: The quality of the final refined structure is assessed using statistical indicators (e.g., R-factors). A low R-factor (e.g., R=0.15 as reported in the original study) indicates a good fit between the model and the data, validating the proposed pentagonal bipyramidal structure.[2]

Conclusion and Future Outlook

The molecular geometry and bonding of this compound are a compelling case study in the complexity of actinide chemistry. Its solid-state structure, characterized by a rare seven-coordinate pentagonal bipyramidal geometry and an extended two-dimensional network, stands in contrast to other actinide tetrahalides.[2][3] This unique arrangement is not predictable by simple bonding models and arises from a delicate balance of polarized covalent bonding involving uranium's 5f and 6d orbitals, steric demands, and crystal packing energies.

Future research efforts should focus on advanced computational studies, such as those employing Density Functional Theory (DFT), to further probe the electronic structure and the nature of the U-Br bond. Such studies could quantify the covalent character, elucidate the role of the Inverse-Trans-Influence on the observed bond length disparities, and provide deeper insight into the stability of this unusual structure. Experimental investigations into the high-pressure and high-temperature behavior of UBr₄ could also reveal potential phase transitions to more common actinide tetrahalide structure types.

References

-

Taylor, J. C., & Wilson, P. W. (1974). The crystal structure of this compound by X-ray and neutron diffraction. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(11), 2664-2667. [Link]

- ScienceDirect. (n.d.). Properties of UBr4.

-

Winter, M. (n.d.). This compound. WebElements Periodic Table. [Link]

-

Taylor, J. C., & Wilson, P. W. (1974). The this compound Structure: A New MX, Structure Type. Journal of the Chemical Society, Chemical Communications, (15), 598-599. [Link]

-

Wu, Q. Y., Wang, C. Z., Lan, J. H., Chai, Z. F., & Shi, W. Q. (2020). Electronic structures and bonding of the actinide halides An(TRENTIPS)X (An = Th–Pu; X = F–I): a theoretical perspective. Dalton Transactions, 49(44), 15879-15888. [Link]

-

Douglass, R. M., & Staritzky, E. (1957). Crystallographic Data. 153. This compound, UBr4. Analytical Chemistry, 29(3), 459-459. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Brauer, G. (Ed.). (1981). Handbook of Preparative Inorganic Chemistry (Vol. 2). Academic Press. [Link]

- Long, G. J. (1953). Preparation of uranium bromide. U.S.

-

Minasian, S. G., et al. (2021). The role of halides in the bonding and electronic structure of actinyl(VI) halides - energy match driven stability. ChemRxiv. [Link]

-

Liddle, S. T. (2018). Niche chemical bonding model for actinides could be a general rule. University of Manchester. [Link]

-

Wikipedia. (n.d.). VSEPR theory. [Link]

-

LibreTexts Chemistry. (2018). 10.2: VSEPR Theory - The Five Basic Shapes. [Link]

Sources

- 1. webqc.org [webqc.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. The this compound structure: a new MX4 structure type - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Electronic structures and bonding of the actinide halides An(TRENTIPS)X (An = Th–Pu; X = F–I): a theoretical perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. WebElements Periodic Table » Uranium » this compound [winter.group.shef.ac.uk]

- 6. Cas 13470-20-7,this compound | lookchem [lookchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. US2635035A - Preparation of uranium bromide - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. The Role of Halides in the Bonding and Electronic Structure of Actinyl(VI) Halides─Energy Match Driven Stability | CoLab [colab.ws]

- 11. esrf.fr [esrf.fr]

- 12. VSEPR theory - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermodynamic Properties of Uranium Tetrabromide (UBr4)

This guide provides a comprehensive overview of the thermodynamic data for uranium tetrabromide (UBr4), a compound of significant interest in nuclear fuel cycle research and actinide chemistry. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the material's energetic properties and stability. This document synthesizes critically evaluated data with insights into the experimental methodologies used for their determination, ensuring a robust and reliable resource.

Executive Summary

This compound is a crystalline solid whose thermodynamic properties are fundamental to understanding its chemical behavior at various temperatures. This guide details its enthalpy of formation, standard entropy, heat capacity, Gibbs free energy of formation, and key phase transition data. Furthermore, it provides an in-depth look at the experimental techniques employed to measure these properties, offering a complete picture from data generation to application.

Physicochemical and Thermodynamic Properties of this compound

This compound (UBr4) is a brown, hygroscopic crystalline solid.[1] Its fundamental physical and thermodynamic properties at standard conditions (298.15 K and 1 bar) are summarized in the table below.

| Property | Value | Units |

| Molar Mass | 557.645 | g/mol |

| Density (at 298 K) | 5190 | kg/m ³ |

| Melting Point | 519 | °C |

| Boiling Point | 791 | °C |

| Standard Enthalpy of Formation (ΔHf°) | -877.2 ± 3.3 | kJ/mol |

| Standard Molar Entropy (S°) | 210 | J/mol·K |

| Heat of Fusion (ΔHfus) | 28.30 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | (calculated) -865.9 | kJ/mol |

ΔGf° = ΔHf° - TΔSf°

Where:

-

ΔHf° is the standard enthalpy of formation of UBr4.

-

T is the standard temperature (298.15 K).

-

ΔSf° is the standard entropy of formation, calculated as: ΔSf° = S°(UBr4) - [S°(U) + 2 * S°(Br2)]

Using the known standard entropies for U(α) (50.2 J/mol·K) and Br2(l) (152.2 J/mol·K), the calculated ΔGf° for UBr4 is approximately -865.9 kJ/mol. This highly negative value indicates that this compound is thermodynamically stable with respect to its elements under standard conditions.

The heat capacity (Cp) of UBr4, which describes how its temperature changes with the addition of heat, has been determined to follow the equation:

Cp = 125 + 0.032T (in J/mol·K)

This equation is valid for the temperature range of 298 K to 500 K.

Crystal Structure and Polymorphism

This compound crystallizes in a monoclinic system with the space group C2/c. The uranium atom is eight-coordinated, with the bromine atoms arranged in a square antiprismatic geometry. This structure is typical for many actinide tetrahalides.

Evidence suggests that UBr4 exhibits polymorphism, meaning it can exist in different crystal structures at different temperatures and pressures. While detailed crystallographic data for all polymorphs are not extensively reported, the study of phase transitions is critical for understanding the material's behavior at elevated temperatures. Techniques such as high-temperature X-ray diffraction and differential scanning calorimetry are essential for characterizing these different phases and the thermodynamics of their transitions.

Experimental Determination of Thermodynamic Properties

The reliability of thermodynamic data is intrinsically linked to the precision and accuracy of the experimental methods used for their measurement. For actinide compounds like UBr4, these measurements are particularly challenging due to the radioactive and reactive nature of the materials. The following sections detail the primary experimental techniques used to determine the key thermodynamic properties of this compound.

Enthalpy of Formation: Solution Calorimetry

The standard enthalpy of formation (ΔHf°) of UBr4 is a measure of the heat released or absorbed during the formation of one mole of the compound from its constituent elements in their standard states. A common and accurate method for determining ΔHf° for compounds like uranium halides is solution calorimetry .[2][3]

The underlying principle of this technique is Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. In practice, it is often difficult to directly measure the heat of reaction between solid uranium and liquid bromine. Instead, the enthalpies of solution of the reactants (U and Br2) and the product (UBr4) in a suitable solvent are measured separately. By constructing a thermochemical cycle, the enthalpy of formation can be calculated.

Experimental Workflow: Solution Calorimetry

Caption: Workflow for determining the enthalpy of formation of UBr4 using solution calorimetry.

A crucial aspect of this method is the choice of the solvent and the design of the calorimeter. The solvent must be able to dissolve all reactants and products completely and rapidly. For uranium halides, strong mineral acids or acidic solutions with complexing agents are often employed. The calorimeter itself must be highly sensitive and well-insulated to accurately measure the small temperature changes associated with the dissolution processes.

Heat Capacity and Entropy: Adiabatic and Drop Calorimetry

The heat capacity (Cp) and standard entropy (S°) are determined through calorimetric measurements over a range of temperatures.

For low temperatures (typically from near absolute zero to room temperature), adiabatic calorimetry is the most accurate technique.[4][5][6] In this method, a precisely known amount of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under conditions of thermal isolation (adiabatically).

Experimental Setup: Low-Temperature Adiabatic Calorimetry

Caption: Simplified diagram of a low-temperature adiabatic calorimeter setup.

The heat capacity at each temperature is calculated from the amount of heat added and the measured temperature rise. The standard entropy at 298.15 K is then obtained by integrating the heat capacity divided by temperature (Cp/T) from 0 K to 298.15 K, often using the Debye extrapolation for the very low-temperature region.

For temperatures above room temperature, drop calorimetry is commonly used to measure the enthalpy increments.[7][8][9] In this technique, a sample of UBr4, encapsulated to prevent reaction or sublimation, is heated to a known high temperature in a furnace and then dropped into a calorimeter held at a reference temperature (usually 298.15 K). The heat evolved upon cooling the sample is measured by the calorimeter.

By performing a series of drops from different initial temperatures, the enthalpy difference between the high temperature and the reference temperature (H(T) - H(298.15 K)) can be determined as a function of temperature. The heat capacity at high temperatures is then derived by differentiating this enthalpy function with respect to temperature.

Vapor Pressure and Enthalpy of Sublimation: Knudsen Effusion Mass Spectrometry (KEMS)

The volatility of UBr4 at elevated temperatures can be studied using Knudsen Effusion Mass Spectrometry (KEMS) .[1][10][11][12][13] This technique is used to measure the vapor pressure of a substance as a function of temperature, from which the enthalpy of sublimation (ΔHsub°) can be derived using the Clausius-Clapeyron equation.

In a KEMS experiment, a small amount of solid UBr4 is placed in a Knudsen cell, which is a small, sealed container with a tiny orifice. The cell is heated in a high-vacuum chamber, causing the UBr4 to sublime. The effusing vapor forms a molecular beam that is then analyzed by a mass spectrometer to identify the gaseous species and their partial pressures.

Experimental Workflow: Knudsen Effusion Mass Spectrometry (KEMS)

Caption: Workflow for determining the enthalpy of sublimation of UBr4 using KEMS.

Synthesis of this compound for Thermodynamic Measurements

The accuracy of thermodynamic data is highly dependent on the purity of the sample. For UBr4, several synthesis routes can be employed to obtain high-purity material suitable for calorimetric and other physical measurements. The most common method is the direct reaction of high-purity uranium metal with bromine vapor at elevated temperatures (around 600-700 K) in a sealed, evacuated quartz tube.

U(s) + 2Br2(g) → UBr4(s)

The product is then purified by sublimation under a dynamic vacuum to remove any non-volatile impurities. Careful handling under an inert atmosphere is crucial throughout the synthesis and purification process due to the hygroscopic nature of UBr4.

Conclusion

The thermodynamic data for this compound presented in this guide provide a solid foundation for understanding its chemical stability and reactivity. The detailed descriptions of the experimental methodologies—solution calorimetry, adiabatic and drop calorimetry, and Knudsen effusion mass spectrometry—offer insight into the rigorous processes required to obtain reliable thermodynamic parameters for actinide compounds. This comprehensive understanding is essential for the continued development of advanced nuclear fuel cycles and for fundamental research in actinide chemistry.

References

- Aurov, N.A., & Chirkst, D. Eh. (1983). Formation enthalpies of uranium (3) hexahalide complexes. Radiokhimiya, 25(4), 468-473.

- Suglobova, I G, & Chirkst, D E. (1987). Enthalpies of formation for binary uranium chlorides. Sov. Radiochem. (Engl. Transl.)

- Booth, A. M., et al. (2009). Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low volatility organics. Atmospheric Measurement Techniques, 2(2), 355-361.

- MSI. (n.d.). Knudsen effusion mass spectrometry (KEMS).

- NASA Technical Reports Server. (n.d.). Thermodynamic Measurements Using the Knudsen Cell Technique.

- Centre for Atmospheric Science, The University of Manchester. (n.d.). Knudsen Effusion Mass Spectrometer.

- WebElements. (n.d.). This compound.

- Cordfunke, E. H. P., Ouweltjes, W., & Prins, G. (1982). Standard enthalpies of formation of uranium compounds. VIII. UCl3, UCl5, and UCl6. The Journal of Chemical Thermodynamics, 14(5), 495-502.

- Söderlind, P., et al. (2023). High-Temperature Thermodynamics of Uranium from Ab Initio Modeling.

- Tasker, I. R., et al. (1988). Thermochemistry of uranium compounds. XVI. Calorimetric determination of the standard molar enthalpy of formation at 298.15 K, low-temperature heat capacity, and high-temperature enthalpy increments of UO2(OH2)•H2O (schoepite). Canadian Journal of Chemistry, 66(4), 806-811.

- Vălu, O. S., et al. (2010). High temperature drop calorimetry for actinide samples. CERN Indico.

- Wikipedia. (n.d.). This compound.

- Mypdh.engineer. (n.d.). Polymorphism Phases.

- Wikipedia. (n.d.).

- Tasker, I. R., et al. (1988). Thermochemistry of uranium compounds: XVI, Calorimetric determination of the standard molar enthalpy of formation at 298.15 K, low-temperature heat capacity, and high-temperature enthalpy increments of UO₂(OH)₂ · H₂O (schoepite). UNT Digital Library.

- Physical Chemistry Chemical Physics. (n.d.).

- OSTI.gov. (n.d.).

- ResearchGate. (n.d.).

- Jeong, D.-E., et al. (2023). Insights into the recognition mechanism in the UBR box of UBR4 for its specific substrates.

- ResearchGate. (n.d.). (PDF)

- Jeong, D.-E., et al. (2023). Insights into the recognition mechanism in the UBR box of UBR4 for its specific substrates.

- Wikipedia. (n.d.). This compound.

- Semantic Scholar. (n.d.). Synthesis and crystal growth of some thorium and uranium tetrahalides: ThCl4, ThBr4, UCl4 and UBr4.

- Nuclear Energy Agency. (n.d.). Chemical Thermodynamics of Uranium.

- OSTI.gov. (n.d.). Polymorphism and Phase Transitions in Layered Uranium(VI)

- ResearchGate. (n.d.). Design and construction of an adiabatic calorimeter for samples of less than 1cm3 in the temperature range T=15K to T=350K | Request PDF.

- PubMed. (2020). Standard and transformed values of gibbs energy formation for some radicals and ions involved in biochemical reactions.

- CERN Indico. (2010). High temperature drop calorimetry for actinide samples.

- NIH. (n.d.).

- Biology LibreTexts. (2023). 2.5: Gibbs Free Energy.

- ResearchGate. (n.d.).

Sources

- 1. amt.copernicus.org [amt.copernicus.org]

- 2. Enthalpies of formation for binary uranium chlorides (Journal Article) | OSTI.GOV [osti.gov]

- 3. Standard enthalpies of formation of uranium compounds. VIII. UCl3, UCl5, and UCl6 - Lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. indico.cern.ch [indico.cern.ch]

- 10. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 11. msinstruments.us [msinstruments.us]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

Uranium tetrabromide CAS number 13470-20-7

An In-depth Technical Guide to Uranium Tetrabromide (CAS: 13470-20-7)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (UBr₄), identified by CAS number 13470-20-7, is an inorganic actinide halide of significant interest within the nuclear, materials science, and synthetic chemistry sectors.[1] This guide provides a comprehensive technical overview of UBr₄, synthesizing data from crystallographic studies, thermochemical analyses, and established safety protocols. We will delve into its fundamental physicochemical properties, crystal structure, validated synthesis and purification methodologies, reactivity, and principal applications. A core focus is placed on the causality behind experimental choices and the implementation of self-validating safety and handling procedures essential for working with this radioactive and hygroscopic compound. While the inherent radiotoxicity of uranium compounds generally precludes their use in drug development, this guide offers valuable insights into actinide chemistry that may be of peripheral interest to researchers in related fields.

Core Physicochemical & Structural Properties

This compound is a dark brown, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Its fundamental properties are critical for determining appropriate storage, handling, and experimental conditions.

Physical and Chemical Data

The key quantitative properties of UBr₄ are summarized below. These values represent a consensus from multiple authoritative sources and are foundational for any experimental design.

| Property | Value | Source(s) |

| CAS Number | 13470-20-7 | [2][4][5] |

| Molecular Formula | UBr₄ | [2][4][5] |

| Molecular Weight | 557.645 g/mol | [3][4][5] |

| Appearance | Dark brown, hygroscopic crystals | [2][3][4] |

| Melting Point | 519 °C (966 °F) | [2][3][4] |

| Boiling Point | 791 °C (1456 °F) | [3][4][5] |

| Density | 5.19 g/cm³ (5190 kg/m ³) | [1][3][4] |

| Oxidation State | +4 | [4][5] |

| Solubility | Soluble in water (with decomposition) and ethanol. | [6][7] |

Crystal Structure: A Unique Coordination Geometry

Unlike many other actinide tetrahalides which typically exhibit eight-coordinate geometries like square antiprismatic or dodecahedral, this compound possesses a unique and noteworthy crystal structure.[8][9]

X-ray and neutron diffraction studies have revealed that the uranium atom is surrounded by seven bromine atoms in a pentagonal bipyramidal configuration.[8][9] These bipyramids are linked into infinite two-dimensional sheets through double bromine-bridging between uranium atoms.[8] The sheets are held together by weaker van der Waals forces.[8] This structure is significant as it represents a new MX₄ structure type and is one of the few instances of a pentagonal bipyramidal configuration for an actinide halide.[8][9]

Synthesis and Purification: A Validated Protocol

The synthesis of high-purity UBr₄ is crucial for obtaining reliable experimental data. The most common and direct method involves the reaction of elemental uranium with bromine vapor.[1][2] The following protocol is a self-validating system, incorporating purification and verification steps.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

Causality: This direct combination method is favored for its high yield and the relative simplicity of the setup.[1] Using an inert nitrogen stream prevents the formation of uranium oxides, which are common contaminants.[2] Vacuum distillation is an effective purification technique due to the volatility of UBr₄ at elevated temperatures.[2]

-

Reactor Preparation: Place uranium metal turnings into a quartz reaction tube.

-

Inert Atmosphere: Purge the entire apparatus with a stream of dry, oxygen-free nitrogen gas to prevent oxidation of the uranium metal.

-

Reactant Introduction: Saturate the nitrogen gas stream with bromine (Br₂) vapor by bubbling it through liquid bromine.

-

Reaction Initiation: Heat the quartz tube containing the uranium turnings to between 350-400 °C.[1] The reaction is initiated as the bromine vapor passes over the heated metal.

-

Reaction: U (s) + 2Br₂ (g) → UBr₄ (g)

-

-

Product Collection: The gaseous UBr₄ product will sublime and then condense as a dark brown crystalline solid in a cooler section of the apparatus.[11]

-

Purification: Once the reaction is complete, purify the crude UBr₄ by vacuum distillation. This is typically performed in a similar nitrogen stream to prevent decomposition or contamination.[2]

-

Verification: The identity and purity of the final product should be confirmed using powder X-ray diffraction (XRD) and compared against established crystallographic data.[8]

Reactivity and Thermochemistry

This compound serves as a key precursor in actinide chemistry. Its reactivity is dominated by its hygroscopic nature and its utility as a starting material for other uranium compounds.

-

Hydrolysis: UBr₄ is highly susceptible to hydrolysis. It reacts with water to form uranium oxides and hydrobromic acid. This necessitates handling under strictly anhydrous conditions.

-

Reduction: UBr₄ can be reduced to Uranium Tribromide (UBr₃) using elemental silicon at moderate temperatures. This is a convenient laboratory-scale synthesis for pure uranium(III) halides.[2]

-

Complex Formation: It can be used to synthesize stable uranium(V) complexes. For instance, brominating UBr₄ in the presence of ligands like triphenylphosphine oxide yields complexes of the form UBr₅L.[12]

High-temperature mass spectrometry studies have been used to determine the thermochemistry of gaseous uranium bromides. The successive bond dissociation energies (D°) at 298 K have been derived, providing fundamental insight into the stability of these molecules.[13][14]

| Bond Dissociation | Energy (kJ mol⁻¹) | Source |

| D°(Br₃U–Br) | 348 | [13][14] |

| D°(Br₄U–Br) | 166 | [13][14] |

Handling, Safety, and Emergency Protocols